莽草酸乙酯

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

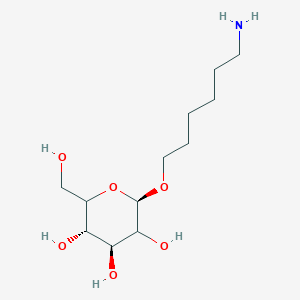

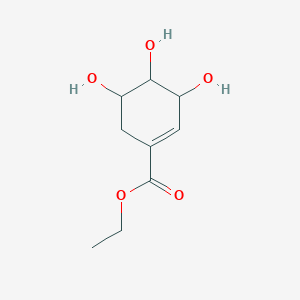

Shikimic acid ethyl ester is an ester derivative of shikimic acid, a naturally occurring compound found in various plants, particularly in the fruits of Illicium verum (star anise) Shikimic acid is a key intermediate in the biosynthesis of aromatic compounds in plants and microorganisms

科学研究应用

Shikimic acid ethyl ester has several scientific research applications:

Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

Biology: Studied for its role in the shikimate pathway, which is crucial for the biosynthesis of aromatic amino acids.

Medicine: Investigated for its potential antiviral properties, particularly in the synthesis of antiviral drugs like oseltamivir (Tamiflu).

Industry: Utilized in the production of fine chemicals and as a precursor for various pharmaceuticals.

作用机制

Target of Action

Shikimic acid ethyl ester primarily targets the enzymes in the shikimate pathway . This pathway is crucial for the synthesis of chorismate and aromatic amino acids, and is present in plants, bacteria, fungi, and some parasites, but absent in animals . The enzymes involved in this pathway include 3-deoxy-D-arabino-heptulosonate-7-phosphate synthase (DAHPS), 3-dehydroquinate synthase (DHQS), 3-dehydroquinate dehydratase/shikimate dehydrogenase (DHQ/SDH), shikimate kinase (SK), 5-enolpyruvylshikimate 3-phosphate synthase (EPSPS), and chorismate synthase (CS) .

Mode of Action

Shikimic acid ethyl ester interacts with its targets by inhibiting the enzymes in the shikimate pathway . For instance, it can inhibit the activity of DAHP synthase, a key enzyme in the shikimate pathway . This inhibition can disrupt the synthesis of chorismate and aromatic amino acids, leading to changes in the metabolic processes of the organisms.

Biochemical Pathways

The shikimate pathway, affected by shikimic acid ethyl ester, consists of seven reaction steps . It begins with an aldol-type condensation of phosphoenolpyruvic acid (PEP) from the glycolytic pathway, and D-erythrose-4-phosphate, from the pentose phosphate cycle, to produce 3-deoxy-D-arabino-heptulosonic acid 7-phosphate (DAHP) . A key branch-point compound is chorismic acid, the final product of the shikimate pathway . The downstream effects of this pathway include the biosynthesis of aromatic amino acids (phenylalanine, tyrosine, and tryptophan), which play essential roles in many organisms .

Pharmacokinetics

Studies on shikimic acid, a related compound, have shown that it exhibits bi-exponential decay after intravenous dosing, with a rapid distribution up to 1 hour followed by slow elimination . After oral administration, the shikimic acid level peaks at about 3 hours, and then disappears mono-exponentially with a half-life of 1.3 hours . The absolute oral bioavailability was about 10% in rats .

Result of Action

The inhibition of the shikimate pathway by shikimic acid ethyl ester can lead to a disruption in the synthesis of chorismate and aromatic amino acids . This can have significant molecular and cellular effects, as these compounds play crucial roles in various metabolic processes. For instance, aromatic amino acids are precursors for the synthesis of proteins and other important biomolecules.

Action Environment

The action of shikimic acid ethyl ester can be influenced by various environmental factors. For instance, the expression of phenolic compounds, which are formed via the shikimate pathway, is promoted by biotic and abiotic stresses such as herbivores, pathogens, unfavorable temperature and pH, saline stress, heavy metal stress, and UVB and UVA radiation . These factors can potentially affect the efficacy and stability of shikimic acid ethyl ester.

准备方法

Synthetic Routes and Reaction Conditions: The synthesis of shikimic acid ethyl ester typically involves the esterification of shikimic acid with ethanol in the presence of an acid catalyst. A common method includes the use of concentrated sulfuric acid as a catalyst, where shikimic acid and ethanol are refluxed together, leading to the formation of the ester. The reaction can be represented as follows:

Shikimic acid+EthanolH2SO4Shikimic acid ethyl ester+Water

Industrial Production Methods: Industrial production of shikimic acid ethyl ester may involve similar esterification processes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and efficiency of the process. Additionally, purification steps such as distillation and crystallization are employed to obtain the pure ester.

化学反应分析

Types of Reactions: Shikimic acid ethyl ester undergoes various chemical reactions, including:

Hydrolysis: The ester can be hydrolyzed back to shikimic acid and ethanol in the presence of an acid or base.

Oxidation: Oxidative reactions can modify the hydroxyl groups present in the ester.

Substitution: The ester can participate in nucleophilic substitution reactions, where the ethoxy group can be replaced by other nucleophiles.

Common Reagents and Conditions:

Hydrolysis: Dilute hydrochloric acid or sodium hydroxide.

Oxidation: Potassium permanganate or chromium trioxide.

Substitution: Various nucleophiles such as amines or thiols.

Major Products:

Hydrolysis: Shikimic acid and ethanol.

Oxidation: Oxidized derivatives of shikimic acid ethyl ester.

Substitution: Substituted esters with different functional groups.

相似化合物的比较

Shikimic Acid: The parent compound, which is more hydrophilic and directly involved in the shikimate pathway.

Quinic Acid: Another compound in the shikimate pathway, differing in its hydroxylation pattern.

Chorismic Acid: A downstream product of shikimic acid, serving as a precursor for various aromatic compounds.

Uniqueness: Shikimic acid ethyl ester is unique due to its esterified form, which can influence its solubility and reactivity compared to shikimic acid. This modification can make it more suitable for certain synthetic applications and potentially alter its biological activity.

属性

CAS 编号 |

101769-63-5 |

|---|---|

分子式 |

C9H14O5 |

分子量 |

202.20 g/mol |

IUPAC 名称 |

ethyl (3R,4S,5R)-3,4,5-trihydroxycyclohexene-1-carboxylate |

InChI |

InChI=1S/C9H14O5/c1-2-14-9(13)5-3-6(10)8(12)7(11)4-5/h3,6-8,10-12H,2,4H2,1H3/t6-,7-,8-/m1/s1 |

InChI 键 |

ZZJSUXLVNPETPK-BWZBUEFSSA-N |

SMILES |

CCOC(=O)C1=CC(C(C(C1)O)O)O |

手性 SMILES |

CCOC(=O)C1=C[C@H]([C@H]([C@@H](C1)O)O)O |

规范 SMILES |

CCOC(=O)C1=CC(C(C(C1)O)O)O |

同义词 |

(3R,4S,5R)-Trihydroxy-1-cyclohexene-1-carboxylic Acid Ethyl Ester; _x000B_[3R-(3α,4α,5β)]-Trihydroxy1-Cyclohexene-1-carboxylic Acid Ethyl Ester; Ethyl Shikimate |

产品来源 |

United States |

Q1: The provided research mentions "efficient access to oseltamivir phosphate via the O-trimesylate of shikimic acid ethyl ester." Can you elaborate on the significance of shikimic acid ethyl ester in this process?

A1: Shikimic acid ethyl ester serves as a crucial starting material in the synthesis of oseltamivir phosphate []. This is significant because shikimic acid, while naturally occurring, is found in limited quantities. Using shikimic acid ethyl ester allows for a more efficient synthesis of oseltamivir phosphate, which is an antiviral drug effective against influenza viruses. The "O-trimesylate" mentioned refers to a specific chemical modification (esterification with mesyl chloride) that makes the molecule a more suitable synthetic intermediate for subsequent steps in the oseltamivir phosphate synthesis. This highlights the importance of chemical modifications in optimizing synthetic routes for pharmaceutical compounds.

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-[2-(2,5-Dimethoxy-4-iodophenyl)ethyl]phthalimide-d6](/img/structure/B1146599.png)